molecular formula C9H8BrN3O4S B8490240 1,2-Benzenediol, 5-(2-amino-4-thiazolyl)-3-nitro-, monohydrobromide CAS No. 125629-11-0

1,2-Benzenediol, 5-(2-amino-4-thiazolyl)-3-nitro-, monohydrobromide

Cat. No.: B8490240
CAS No.: 125629-11-0
M. Wt: 334.15 g/mol
InChI Key: QDSGPDIHYXSHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzenediol, 5-(2-amino-4-thiazolyl)-3-nitro-, monohydrobromide is a useful research compound. Its molecular formula is C9H8BrN3O4S and its molecular weight is 334.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

125629-11-0

Molecular Formula

C9H8BrN3O4S

Molecular Weight

334.15 g/mol

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)-3-nitrobenzene-1,2-diol;hydrobromide

InChI

InChI=1S/C9H7N3O4S.BrH/c10-9-11-5(3-17-9)4-1-6(12(15)16)8(14)7(13)2-4;/h1-3,13-14H,(H2,10,11);1H

InChI Key

QDSGPDIHYXSHBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C2=CSC(=N2)N.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 267.3 mg of 4-(2-amino-4-thiazolyl)-2-methoxy-6-nitrophenol in 10 ml of dry methylene chloride is treated at -20° with 1.25 g of boron tribromide. After the addition the mixture is stirred at -20° for a further 1 hour and at room temperature without cooling for 18 hours. The reaction mixture is then evaporated, the residue is treated cautiously with water and stirred at 50° for 30 minutes. After cooling to room temperature the mixture is suction filtered and the crude product is removed by filtration and washed with a small amount of water. There is obtained 5-(2-amino-4-thiazolyl)-3-nitropyrocatechol hydrobromide of m.p. 244°-246° (from methanol).
Name
4-(2-amino-4-thiazolyl)-2-methoxy-6-nitrophenol
Quantity
267.3 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two

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